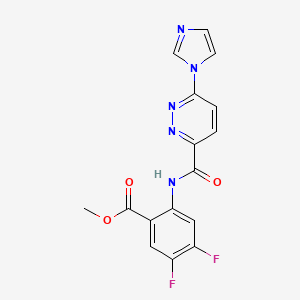

Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate

Description

Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate (CAS: 2375420-40-7) is a benzoate derivative featuring a pyridazine core substituted with an imidazole moiety and difluorinated aromatic ring. Its molecular formula is C₁₆H₁₁F₂N₅O₃, with a molecular weight of 359.3 g/mol . The compound is typically available as a solid with a purity of ≥97% and is used in pharmaceutical research, likely as a precursor or intermediate in synthesizing bioactive molecules such as STING agonists . While its direct biological activity remains unspecified in the provided evidence, structural analogs like its lithium salt (SR-717) exhibit significant antitumor properties .

Properties

IUPAC Name |

methyl 4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N5O3/c1-26-16(25)9-6-10(17)11(18)7-13(9)20-15(24)12-2-3-14(22-21-12)23-5-4-19-8-23/h2-8H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABYCKOUDLVREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Molecular Analysis

Molecular Architecture

The compound (C₁₆H₁₁F₂N₅O₃, MW 359.29 g/mol) comprises a methyl 4,5-difluorobenzoate scaffold connected via an amide bond to a 6-(1H-imidazol-1-yl)pyridazine group. The SMILES string (COC(=O)C1=CC(=C(C=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3)F)F) highlights the ester functionality at position 2 of the benzene ring, flanked by fluorine atoms at positions 4 and 5. The pyridazine ring (positions 3 and 6) is substituted with a carbonyl group and an imidazole, respectively.

Spectroscopic Characterization

While experimental NMR or MS data for this specific compound are unavailable in the provided sources, analogous structures suggest key spectral features:

- ¹H NMR : Distinct signals for imidazole protons (δ 7.5–8.5 ppm), pyridazine aromatic protons (δ 8.0–9.0 ppm), and methyl ester (δ 3.9–4.1 ppm).

- ¹³C NMR : Carbonyl carbons (amide: ~165 ppm; ester: ~170 ppm) and fluorinated aromatic carbons (J coupling ~250 Hz).

- HRMS : A molecular ion peak at m/z 359.29 confirms the molecular formula.

Synthetic Routes

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- Methyl 4,5-difluoro-2-aminobenzoate : A fluorinated benzoate ester with an amine group at position 2.

- 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid : A pyridazine carboxylic acid substituted with imidazole at position 6.

Coupling these fragments via amide bond formation yields the final product.

Stepwise Synthesis

Synthesis of Methyl 4,5-Difluoro-2-Aminobenzoate

Route A: Nitro Reduction Pathway

- Starting Material : 4,5-Difluoro-2-nitrobenzoic acid.

- Esterification : React with methanol in the presence of thionyl chloride (SOCl₂) to form methyl 4,5-difluoro-2-nitrobenzoate.

$$

\text{4,5-Difluoro-2-nitrobenzoic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{Methyl 4,5-difluoro-2-nitrobenzoate}

$$ - Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂ in HCl reduces the nitro group to an amine:

$$

\text{Methyl 4,5-difluoro-2-nitrobenzoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl 4,5-difluoro-2-aminobenzoate}

$$

Route B: Direct Amination

Alternative methods employ Ullmann-type coupling or Buchwald-Hartwig amination to introduce the amine group, though these are less common for fluorinated aromatics due to electronic deactivation.

Synthesis of 6-(1H-Imidazol-1-yl)Pyridazine-3-Carboxylic Acid

Step 1: Pyridazine Ring Construction

Pyridazine cores are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine:

$$

\text{1,4-Diketone} + \text{Hydrazine} \rightarrow \text{Pyridazine derivative}

$$

For 3-carboxy pyridazines, starting with a diketone bearing a carboxylic acid group (e.g., mucobromic acid) ensures the correct substitution.

Step 2: Imidazole Substitution

Introducing imidazole at position 6 requires a leaving group (e.g., Cl, Br) on the pyridazine. Nucleophilic aromatic substitution (NAS) with imidazole in the presence of a base (K₂CO₃) or transition-metal catalysis (CuI) facilitates this step:

$$

\text{6-Chloropyridazine-3-carboxylic acid} + \text{Imidazole} \xrightarrow{\text{CuI, DMF}} \text{6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid}

$$

Step 3: Acid Chloride Formation

Activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acyl chloride:

$$

\text{6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{6-(1H-Imidazol-1-yl)pyridazine-3-carbonyl chloride}

$$

Amide Coupling

Reacting the acid chloride with methyl 4,5-difluoro-2-aminobenzoate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to scavenge HCl, forms the amide bond:

$$

\text{Methyl 4,5-difluoro-2-aminobenzoate} + \text{6-(1H-Imidazol-1-yl)pyridazine-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimization and Challenges

Regioselectivity in Imidazole Substitution

NAS at position 6 of pyridazine is favored due to the electron-withdrawing effect of the carboxylic acid at position 3, which activates the ring toward nucleophilic attack. However, competing reactions at position 4 may occur, necessitating careful control of reaction temperature (80–100°C) and stoichiometry.

Analytical Validation

Purity Assessment

Stability Studies

The ester group is susceptible to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous DMSO or acetonitrile is recommended.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridazine rings, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The difluorobenzoate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

The compound is structurally related to two derivatives:

Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate (SR-717)

2-(6-(1H-Imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid

Structural and Physicochemical Differences

Research Findings

- SR-717 (lithium salt) demonstrated robust antitumor efficacy in preclinical models, with mechanistic studies confirming STING-dependent immune activation .

- No direct pharmacological data are available for the methyl ester or free acid, underscoring their roles as intermediates rather than therapeutic agents .

Biological Activity

Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, with the CAS number 2375420-40-7, is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 323.30 g/mol

- InChI Key : QEDHNJSBVURTND-UHFFFAOYSA-N

The compound features a difluorobenzoate moiety, which is significant for its interaction with biological targets.

Antitumor Activity

Recent studies indicate that derivatives of imidazole and pyridazine exhibit notable antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : this compound demonstrated significant cytotoxic effects in vitro against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) .

The proposed mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, particularly in the G2/M phase, thereby inhibiting proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Antimicrobial Activity

Preliminary evaluations also suggest potential antimicrobial properties against various bacterial strains. The compound's effectiveness was assessed using Minimum Inhibitory Concentration (MIC) tests against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 1: Antitumor Efficacy in Cell Lines

A study conducted on the efficacy of this compound involved treating A549 and HT29 cells with varying concentrations of the compound. Results indicated:

| Concentration (µM) | A549 Cell Viability (%) | HT29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 70 |

| 50 | 50 | 40 |

| 100 | 25 | 20 |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | >128 |

This suggests that while it may be effective against certain pathogens, resistance may be observed at higher concentrations .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing Methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, and what critical reaction conditions must be optimized? A: The compound is likely synthesized via a multi-step sequence involving:

- Amide coupling : Reacting pyridazine-3-carboxylic acid derivatives with 2-amino-4,5-difluorobenzoate esters using coupling agents like EDC/HOBt.

- Imidazole functionalization : Introducing the imidazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Critical conditions include: - Solvent selection : Dry DMF or DMSO for high-temperature reactions under nitrogen to prevent hydrolysis .

- Temperature control : Heating at 120–130°C for 18–24 hours to ensure complete cyclization or coupling .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >97% purity .

Advanced Structural Characterization

Q: How can researchers resolve ambiguities in the molecular structure of this compound, particularly regarding fluorine substitution patterns? A: Advanced techniques include:

- X-ray crystallography : Using SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm the positions of fluorine atoms and imidazole-pyridazine connectivity. Challenges include handling disorder in the imidazole ring .

- Multinuclear NMR : 19F NMR to distinguish between 4,5-difluoro substituents (δ ~ -110 to -150 ppm) and assess electronic effects. 1H-15N HMBC can confirm amide linkages .

- High-resolution mass spectrometry (HRMS) : ESI+ mode to validate the molecular ion ([M+H]+ m/z 360.29) and rule out impurities .

Fluorine Substituent Effects

Q: How do the 4,5-difluoro groups influence the compound’s reactivity and stability in solution? A: Basic considerations:

- Electron-withdrawing effects : Fluorines increase the electrophilicity of the benzoate ester, accelerating hydrolysis under basic conditions.

- Steric hindrance : The ortho-fluorines may restrict rotation around the amide bond, stabilizing specific conformers.

Advanced analysis: - DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict bond angles and electrostatic potential surfaces, correlating with experimental NMR shifts .

- Kinetic studies : Monitor ester hydrolysis via HPLC under varying pH to quantify stability .

Stability Under Experimental Conditions

Q: What protocols ensure the compound’s stability during long-term storage and experimental use? A:

- Storage : -20°C under inert gas (argon) to prevent moisture-induced degradation. Lyophilization is recommended for hygroscopic batches .

- In-solution stability : Use anhydrous DMSO for stock solutions (stable for ≤1 month at 4°C). Avoid aqueous buffers with pH >7 to prevent ester hydrolysis .

Advanced validation: - TGA/DSC : Thermal analysis to identify decomposition thresholds (>200°C typical for aromatic esters) .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the compound’s potential antiviral or enzyme-inhibitory activity? A:

- In vitro assays : Dose-response curves in cell-based models (e.g., BVDV as a surrogate for HCV ) using RT-qPCR to measure viral RNA replication.

- Molecular docking : AutoDock Vina to predict binding to viral RNA replicase, focusing on imidazole-pyridazine interactions with catalytic sites .

- SAR studies : Synthesize analogs (e.g., varying fluorine positions) to correlate substituent effects with IC50 values .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported bioactivity or purity across studies? A:

- Orthogonal validation : Cross-check purity via HPLC, NMR, and elemental analysis. For bioactivity, replicate assays in independent labs with standardized protocols (e.g., fixed cell lines, MOI) .

- Batch variability : Analyze impurities (e.g., unreacted starting materials) via LC-MS and adjust synthetic protocols (e.g., extended reaction times) .

Crystallographic Challenges

Q: What crystallographic strategies mitigate issues like twinning or disorder in this compound? A:

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for fluorine atoms.

- Refinement : SHELXL’s TWIN and BASF commands to model twinning, and PART instructions to address disorder in the imidazole ring .

Degradation Pathway Analysis

Q: How can researchers identify and characterize degradation products under accelerated conditions? A:

- Forced degradation : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 2–12), then analyze via LC-MS/MS.

- Fragmentation patterns : Compare MS2 spectra with synthetic standards (e.g., hydrolyzed benzoic acid derivatives) .

Computational Modeling

Q: What computational approaches predict the compound’s interactions with biological targets? A:

- Molecular dynamics (MD) : GROMACS simulations in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories.

- QM/MM : Hybrid calculations to model electron transfer during enzyme inhibition .

Synthetic Byproduct Identification

Q: How can minor byproducts from the synthesis be identified and quantified? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.